molecular formula C26H26N4OS2 B2734174 1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223924-00-2

1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2734174
CAS RN: 1223924-00-2
M. Wt: 474.64
InChI Key: FGSHZCGAHKZSTF-UHFFFAOYSA-N
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Description

1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C26H26N4OS2 and its molecular weight is 474.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds similar to 1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been extensively studied for their antimicrobial properties. For example, the synthesis and antimicrobial activities of various thieno and furopyrimidine derivatives, which are structurally related to the compound , have been explored, revealing their potential as antimicrobial agents (Hossain & Bhuiyan, 2009). Similar studies on thieno[3,2-d][1,2,4] triazolo[4,3-a]pyrimidines have also reported promising antimicrobial activity (El-Bendary, El-Sherbeny, & Badria, 1998).

Anticancer Properties

Some derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have shown significant antiproliferative activity against various human tumor cell lines. A study highlighted the design and synthesis of compounds with this core structure, which exhibited strong antiproliferative activity in nanomolar concentration, indicating their potential use in cancer treatment (Lauria et al., 2013).

Synthesis and Structural Studies

The synthesis of such compounds and their structural analysis have been of significant interest in scientific research. For instance, new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives have been developed (Hassneen & Abdallah, 2003). Another study focused on synthesizing pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, adding to the understanding of the chemical properties and potential applications of these compounds (Davoodnia et al., 2008).

Potential for Novel Applications

Research into similar compounds has also led to the discovery of novel applications, such as the design and synthesis of supramolecular microfibers with blue organic light-emitting properties, indicating the versatility of these compounds (Liu et al., 2008).

properties

IUPAC Name

12-[(2,5-dimethylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS2/c1-16(2)20-9-7-19(8-10-20)14-29-24(31)23-22(11-12-32-23)30-25(29)27-28-26(30)33-15-21-13-17(3)5-6-18(21)4/h5-13,16H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHZCGAHKZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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